4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine

Beschreibung

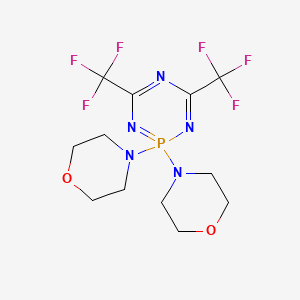

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine is a heterocyclic compound featuring a triazaphosphine core (a six-membered ring containing three nitrogen atoms and one phosphorus atom). The molecule is substituted at positions 4 and 6 with trifluoromethyl (-CF₃) groups, known for their electron-withdrawing properties and stability enhancement. At position 2, two morpholine rings (a saturated six-membered ring with one oxygen and one nitrogen atom) are attached, likely improving solubility and serving as ligands in coordination chemistry or catalysis.

Eigenschaften

IUPAC Name |

4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCDVIWFLDPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazaphosphine precursor with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine involves its interaction with molecular targets through its trifluoromethyl and morpholine groups. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Physicochemical Properties

- Trifluoromethyl Groups: Present in the target compound and others (e.g., pyrimidinol in ), these groups increase lipophilicity and metabolic stability, critical for agrochemicals (e.g., larvicidal activity in C. dichogamus extracts) .

- Morpholine Substituents: Compared to dimethylamino or diethylamino groups in tetrazaphosphinanes (), morpholine improves aqueous solubility and bioavailability, as seen in kinase inhibitors ().

Biologische Aktivität

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazaphosphine core with two trifluoromethyl groups and morpholine substituents. The presence of trifluoromethyl groups enhances lipophilicity and potentially improves the compound's ability to penetrate biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways. For instance, related triazine-based compounds target phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), which play critical roles in cancer cell proliferation and survival .

- Cell Proliferation Inhibition : Preclinical studies indicate that compounds with similar structures can inhibit the proliferation of tumor cell lines. The efficacy of these compounds in xenograft models suggests potential for therapeutic applications in oncology .

- Blood-Brain Barrier Penetration : The lipophilic nature of the compound may allow it to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system (CNS) tumors .

Pharmacological Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds demonstrate favorable absorption and distribution characteristics:

- Oral Bioavailability : Compounds with similar structures have shown good oral bioavailability in animal models.

- Safety Profile : Preclinical studies indicate a favorable safety profile with minimal off-target effects .

Case Studies

Several studies have investigated the biological activity of related triazine-based compounds:

- PQR309 (Bimiralisib) : A potent inhibitor of class I PI3K and mTOR that has entered clinical trials for various cancers. It demonstrated significant inhibition of tumor growth in preclinical models .

- Triazine Derivatives : Research indicates that modifications to the triazine core can enhance selectivity for specific kinases while reducing side effects associated with broader inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.